molecular formula C9H11Cl2N3 B2374527 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride CAS No. 2034586-96-2

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride

Cat. No.: B2374527
CAS No.: 2034586-96-2
M. Wt: 232.11
InChI Key: QKSVKSVXKZGTTE-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a chemical compound that features a pyridine ring substituted with a 1-methyl-1H-imidazol-5-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can then be further functionalized .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the dihydrochloride salt form.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can also occur, especially at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine or imidazole rings.

Scientific Research Applications

4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride has several applications in scientific research:

Comparison with Similar Compounds

    4-(1H-imidazol-5-yl)pyridine: Lacks the methyl group on the imidazole ring.

    4-(1-methyl-1H-imidazol-4-yl)pyridine: The imidazole ring is substituted at a different position.

    4-(1-methyl-1H-imidazol-5-yl)quinoline: Features a quinoline ring instead of a pyridine ring.

Uniqueness: 4-(1-methyl-1H-imidazol-5-yl)pyridine dihydrochloride is unique due to the specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the dihydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-2-4-10-5-3-8;;/h2-7H,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKSVKSVXKZGTTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=NC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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